LY-2886721 hydrochloride

説明

LY-2886721 hydrochloride is a potent, selective, and orally active beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor . It has an IC50 of 20.3 nM for recombinant human BACE1 . It displays more than 5000-fold selectivity for BACE over other proteases including cathepsin D, pepsin, and renin .

Synthesis Analysis

The synthesis of LY-2886721 hydrochloride involves an organic layer that is washed with water, dried over magnesium sulfate, and the solvent is removed under reduced pressure to afford a solid .

Molecular Structure Analysis

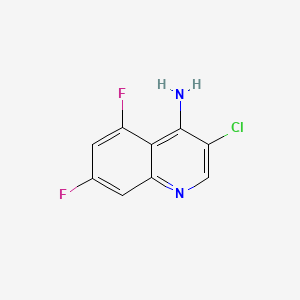

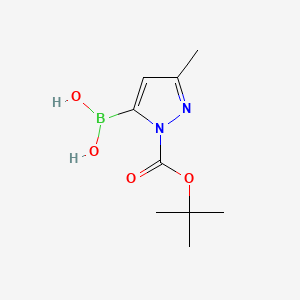

The molecular formula of LY-2886721 hydrochloride is C18H17ClF2N4O2S . The exact mass is 426.07 and the molecular weight is 426.867 .

Chemical Reactions Analysis

LY-2886721 hydrochloride is a potent, selective, and orally active beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor . It shows selectivity against cathepsin D, pepsin, and renin, but lacks selectivity against BACE2 (IC50 of 10.2 nM) .

Physical And Chemical Properties Analysis

The molecular formula of LY-2886721 hydrochloride is C18H17ClF2N4O2S . The average mass is 426.868 Da and the monoisotopic mass is 426.072876 Da .

科学的研究の応用

Alzheimer’s Disease Research

LY-2886721 hydrochloride has been extensively studied in the context of Alzheimer’s disease. It inhibits the production of Aβ1-40 and Aβ1-42 in cells expressing mutated APP . These are the primary components of the amyloid plaques found in the brains of Alzheimer patients. By reducing the levels of these peptides, LY-2886721 hydrochloride could potentially slow the progression of Alzheimer’s disease .

Selective BACE Inhibition

The compound displays over 5,000-fold selectivity for BACE over other proteases, including cathepsin D, pepsin, and renin . This high degree of selectivity makes it a valuable tool for studying the specific role of BACE in biological processes.

Neurological Disease Modeling

LY-2886721 hydrochloride can be used in disease modeling, particularly for neurological diseases where BACE is implicated. It has been shown to reduce hippocampal and cortical Aβ and sAPPβ levels in an Alzheimer’s disease mouse model .

Drug Development

Given its potent inhibitory effects on BACE, LY-2886721 hydrochloride is a promising candidate for drug development. Its effects on Aβ peptide production suggest potential therapeutic applications in diseases characterized by Aβ plaque formation, such as Alzheimer’s disease .

Protease Research

The compound’s selectivity for BACE over other proteases makes it a useful tool in protease research. It can help in understanding the role of BACE and its interaction with other proteins .

Biochemical Assays

LY-2886721 hydrochloride can be used in biochemical assays to study the inhibition of BACE. Its potent inhibitory activity and selectivity make it ideal for use in various experimental setups .

作用機序

Target of Action

LY-2886721 hydrochloride is a potent and selective inhibitor of the β-secretase enzymes BACE1 and BACE2 . These enzymes are involved in the cleavage of the amyloid precursor protein (APP), a process that leads to the formation of amyloid-beta (Aβ) peptides . The overproduction of these peptides is implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

LY-2886721 hydrochloride interacts with BACE1 and BACE2, inhibiting their activity . The IC50 values for human BACE1 and BACE2 are 20.3 nM and 10.2 nM, respectively . This inhibition prevents the cleavage of APP into Aβ peptides .

Biochemical Pathways

The primary biochemical pathway affected by LY-2886721 hydrochloride is the amyloidogenic pathway of APP processing . By inhibiting BACE1 and BACE2, LY-2886721 hydrochloride prevents the formation of Aβ peptides, thereby potentially reducing the amyloid plaque accumulation associated with Alzheimer’s disease .

Pharmacokinetics

It is known that the compound is orally active and can penetrate the blood-brain barrier , which is crucial for its potential therapeutic effect in Alzheimer’s disease.

Result of Action

The inhibition of BACE1 and BACE2 by LY-2886721 hydrochloride results in a reduction in the production of Aβ peptides . In cellular models, it has been shown to inhibit the production of Aβ1-40 and Aβ1-42 . In animal models, it reduces the levels of Aβ, C99, and sAPPβ in the brain .

Action Environment

The action of LY-2886721 hydrochloride is influenced by the biochemical environment within cells and the organism as a whole. Factors such as the presence of the target enzymes (BACE1 and BACE2), the availability of APP, and the ability of the compound to cross the blood-brain barrier can all influence its efficacy .

特性

IUPAC Name |

N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O2S.ClH/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18;/h1-6,10H,7-9H2,(H2,21,24)(H,23,25);1H/t10-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHMCINLHBUFHB-GHDSXOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155116 | |

| Record name | LY-2886721 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

LY-2886721 hydrochloride | |

CAS RN |

1262036-49-6 | |

| Record name | LY-2886721 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2886721 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2886721 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8GJY7V7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)